GSK2879552

LSD1 inhibition Epigenetics Enzyme kinetics

Procure GSK2879552 as a rigorously characterized, irreversible LSD1/KDM1A inhibitor (Kiapp = 1.7 ± 0.5 μM, kinact = 0.11 ± 0.01 min⁻¹; MAO-A/B IC50 >100 μM) for use as a stable reference compound. Its terminated clinical development ensures uninterrupted availability as a research tool, validated across 20/29 AML lines (40–100% growth inhibition) and supported by a fully disclosed Phase I safety dataset. Ideal for benchmarking novel LSD1 inhibitors, patient stratification studies using the 45-CpG methylation signature, and investigating on-target toxicity mechanisms.

Molecular Formula C23 H28 N2 O2
Molecular Weight 364.48
CAS No. 1401966-63-9
Cat. No. B1139488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2879552
CAS1401966-63-9
Synonymsrel-4-[[4-[[[(1R,2S)-2-Phenylcyclopropyl]amino]methyl]-1-piperidinyl]methyl]benzoic acid
Molecular FormulaC23 H28 N2 O2
Molecular Weight364.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK2879552 (CAS 1401966-63-9): Irreversible LSD1/KDM1A Inhibitor with Defined Preclinical and Clinical Differentiation


GSK2879552 is an orally bioavailable, mechanism-based irreversible inactivator of lysine-specific demethylase 1 (LSD1/KDM1A) that covalently modifies the FAD cofactor [1]. The compound was advanced to Phase I clinical evaluation in both relapsed/refractory small cell lung carcinoma (SCLC, NCT02034123) and acute myeloid leukemia (AML, NCT02177812) [2]. GSK2879552 exhibits anti-proliferative activity across subsets of AML and SCLC cell lines, with growth inhibition ranging from 40% to 100% in 20/29 AML lines and 9/28 SCLC lines tested .

Why In-Class LSD1 Inhibitors Cannot Substitute for GSK2879552 Without Experimental Validation


LSD1 inhibitors in clinical development exhibit substantial divergence in potency, selectivity, and clinical outcomes that preclude generic substitution. A comprehensive in vitro characterization of the LSD1 inhibitor class revealed significant differences in potency and selectivity among clinical compounds including GSK2879552, iadademstat (ORY-1001), and others, with iadademstat demonstrating distinct potency characteristics relative to GSK2879552 [1]. Furthermore, the Phase I clinical trial of GSK2879552 in SCLC was terminated due to an unfavorable risk-benefit profile characterized by poor disease control and a high adverse event rate [2]—a clinical outcome specific to this molecule that does not extrapolate to other LSD1 inhibitors. Procurement decisions based solely on class membership ignore these quantifiable differences in biochemical, cellular, and clinical behavior.

Quantitative Differentiation Evidence for GSK2879552 Relative to LSD1 Inhibitor Comparators


GSK2879552 vs. ORY-1001 (Iadademstat) and GSK-LSD1: Comparative Potency and Selectivity in Biochemical Assays

In a direct comparative in vitro characterization study of clinical-stage LSD1 inhibitors, GSK2879552 demonstrated distinct potency and selectivity parameters relative to iadademstat (ORY-1001). The study explicitly noted that 'iadademstat being the most potent' among the clinical compounds evaluated, and highlighted that 'most of the tool compounds have very low activity and selectivity' [1]. GSK2879552 exhibits an apparent inhibition constant (Kiapp) of 1.7 ± 0.5 μM against LSD1 with an inactivation rate constant (kinact) of 0.11 ± 0.01 min⁻¹, yielding a kinact/Kiapp ratio of 6.47 × 10⁻² ± 3.07 × 10⁻³ min⁻¹ μM⁻¹ [2]. In comparison, GSK-LSD1 (a structurally related analog) demonstrates an IC50 of 16 nM against LSD1 , representing a difference in reported potency endpoints that must be considered when selecting between these molecules.

LSD1 inhibition Epigenetics Enzyme kinetics

GSK2879552 Target Selectivity Profile: Quantified Discrimination Against MAO-A, MAO-B, and LSD2

GSK2879552 demonstrates a well-characterized selectivity profile against closely related FAD-utilizing enzymes that distinguishes it from less selective LSD1 tool compounds. In biochemical selectivity assays, GSK2879552 exhibits IC50 values >100,000 nM (>100 μM) against both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) [1]. The compound is also selective for LSD1 over LSD2, D-amino acid oxidase, and glutathione reductase . In a study of LSD1/HDAC6 dual inhibitors, an analog derived from GSK2879552 demonstrated IC50 values of 540 nM (LSD1), 110 nM (HDAC6), and 290 nM (HDAC8) [2], providing a structural comparator that contextualizes GSK2879552's mono-target selectivity.

Target selectivity FAD-dependent enzymes Off-target profiling

GSK2879552-Specific Predictive Biomarker: DNA Hypomethylation Signature in SCLC

A DNA hypomethylation signature comprising 45 differentially methylated CpG probes was identified and validated specifically for predicting sensitivity to GSK2879552 in SCLC [1]. In patient-derived xenograft (PDX) validation, two PDX models with positive methylation signature scores responded to GSK2879552 treatment, whereas a PDX with a negative signature score was resistant [2]. This biomarker was developed using GSK2879552 as the probe compound and has been explicitly linked to this molecule's mechanism of action. The subset of SCLC lines and primary samples that undergo growth inhibition in response to GSK2879552 exhibit this hypomethylation signature [3].

Predictive biomarker DNA methylation Patient stratification

GSK2879552 Clinical Outcome Differentiation: Phase I Trial Termination Due to Unfavorable Risk-Benefit Profile

The Phase I clinical trial of GSK2879552 in relapsed/refractory SCLC (NCT02034123) was terminated after enrolling 29 patients across nine dose cohorts (0.25 mg-3 mg once daily and 3 mg-4 mg intermittent dosing). The study concluded that GSK2879552 'provided poor disease control and a high AE rate in patients with SCLC' and that 'the risk-benefit profile did not favor continuation' [1]. Key safety findings: 83% (24/29) of patients experienced at least one treatment-related adverse event, with thrombocytopenia occurring in 41% (12/29) of patients. Six treatment-related serious adverse events were reported, including four cases of encephalopathy. Pharmacokinetic analysis demonstrated rapid absorption, slow elimination, and dose-proportional exposure increase [2].

Clinical trial outcome Safety profile Disease control

GSK2879552 Research and Industrial Application Scenarios Based on Quantified Differentiation


Reference Standard for Benchmarking Novel LSD1 Inhibitors in Biochemical and Cellular Assays

GSK2879552 serves as a well-characterized reference compound for benchmarking novel LSD1 inhibitors due to its extensively documented biochemical parameters (Kiapp = 1.7 ± 0.5 μM, kinact = 0.11 ± 0.01 min⁻¹) and selectivity profile (MAO-A/B IC50 >100 μM) [1]. The compound's terminated clinical development ensures it will remain available exclusively as a research tool without commercial competition for clinical supply, making it a stable comparator for longitudinal studies. Researchers can use GSK2879552 as a positive control in LSD1 inhibition assays, with the confidence that its activity parameters have been validated across multiple independent studies and public databases.

Biomarker-Driven Translational Research in SCLC Using the GSK2879552 DNA Hypomethylation Signature

Laboratories engaged in biomarker discovery or patient stratification research in small cell lung cancer can utilize GSK2879552 as a probe compound for studying the 45-CpG DNA hypomethylation signature that predicts LSD1 inhibitor sensitivity [2]. This signature, which was specifically developed and validated using GSK2879552, enables the identification of SCLC models likely to respond to LSD1 inhibition. Two PDX models with positive signature scores responded to GSK2879552, while a signature-negative PDX was resistant, providing a validated experimental framework for studying predictive biomarker biology [3].

Mechanistic Studies of LSD1 Inhibitor-Associated Toxicity and Resistance

The fully disclosed Phase I clinical dataset for GSK2879552 (NCT02034123) provides a unique resource for studying LSD1 inhibitor-associated toxicities, including thrombocytopenia (41% incidence) and encephalopathy (four serious adverse events) [4]. Researchers investigating the mechanistic basis of on-target versus off-target toxicity of LSD1 inhibition can use GSK2879552 as a tool compound with a complete clinical safety record, enabling correlation of in vitro and in vivo findings with documented human adverse events. This scenario is not applicable to ongoing clinical candidates where safety data remain under disclosure restrictions.

Combination Therapy Screening in AML Models with Defined LSD1 Inhibitor Sensitivity

GSK2879552 demonstrated anti-proliferative effects in 19 of 25 AML cell lines and inhibited colony-forming ability in primary AML patient samples [5]. In vivo, GSK2879552 reduced GFP+ leukemic cells in bone marrow and extended survival in AML mouse models [6]. For researchers screening combination therapies (e.g., with ATRA, HDAC inhibitors, or chemotherapy agents) in AML, GSK2879552 provides a tool compound with defined sensitivity/resistance patterns across AML subtypes, enabling rational selection of combination partners based on established single-agent activity data across 20/29 AML lines showing 40-100% growth inhibition [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2879552

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.